molecular formula C24H27N3O5S2 B11256203 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide

Cat. No.: B11256203
M. Wt: 501.6 g/mol
InChI Key: GRSTXKQPBKFSPT-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidin-6-one core substituted at position 2 with a thioacetamide group and at position 5 with a 4-butylphenylsulfonyl moiety. The thioacetamide is further functionalized with a 3-methoxybenzyl group. The sulfonyl group enhances metabolic stability and solubility, while the 3-methoxybenzyl substituent may influence target binding affinity due to its electron-donating and steric effects.

Properties

Molecular Formula

C24H27N3O5S2

Molecular Weight

501.6 g/mol

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H27N3O5S2/c1-3-4-6-17-9-11-20(12-10-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-7-5-8-19(13-18)32-2/h5,7-13,15H,3-4,6,14,16H2,1-2H3,(H,25,28)(H,26,27,29)

InChI Key

GRSTXKQPBKFSPT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Biginelli Reaction Modifications

The 6-oxo-1,6-dihydropyrimidin-2-yl scaffold is typically synthesized via the Biginelli reaction, though classical conditions require adaptation to accommodate subsequent sulfonation:

β-keto ester + aldehyde + urea/thioureaacid catalystdihydropyrimidinone\text{β-keto ester + aldehyde + urea/thiourea} \xrightarrow{\text{acid catalyst}} \text{dihydropyrimidinone}

Key modifications include:

  • Aldehyde pre-functionalization : Introducing sulfonyl groups at the aldehyde stage enables direct incorporation into the pyrimidinone structure. 4-Butylbenzaldehyde derivatives serve as precursors for the sulfonyl moiety.

  • Catalyst systems : Lewis acids like Bi(NO3_3)3_3·5H2_2O or ZrCl4_4 under solvent-free conditions improve yields to 70-85% for analogous structures.

Table 1: Optimized Conditions for Pyrimidinone Synthesis

ComponentSpecificationSource
β-keto esterEthyl acetoacetate
Aldehyde4-Butylbenzaldehyde derivative
Urea/thioureaThiourea (for thione analogs)
CatalystBi(NO3_3)3_3·5H2_2O (10 mol%)
Temperature80-100°C
Reaction time2-4 hours

Sulfonation at Position 5

Direct Sulfonation Strategies

Post-Biginelli sulfonation employs 4-butylbenzenesulfonyl chloride under basic conditions:

Pyrimidinone+ArSO2ClEt3N, DCMSulfonated intermediate\text{Pyrimidinone} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Sulfonated intermediate}

Critical parameters:

  • Solvent selection : Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents.

  • Stoichiometry : 1.2 equivalents of sulfonyl chloride ensures complete conversion.

  • Temperature control : Reactions conducted at 0°C→RT prevent exothermic decomposition.

Table 2: Sulfonation Reaction Optimization

ParameterOptimal ValueYield Impact
SolventDCM78% yield
BaseTriethylamine82% conversion
Reaction time12 hoursMinimal degradation

Thioether Linkage Formation

Nucleophilic Aromatic Substitution

The 2-thio group is introduced via displacement of a halogen (X = Cl, Br) at position 2:

Sulfonated pyrimidinone-X+HS-CH2C(O)NH-(3-MeO-Bn)BaseThioether product\text{Sulfonated pyrimidinone-X} + \text{HS-CH}_2\text{C(O)NH-(3-MeO-Bn)} \xrightarrow{\text{Base}} \text{Thioether product}

Key considerations:

  • Leaving group optimization : Bromine provides superior leaving ability over chlorine.

  • Thiol protection : Use of S-trityl protection prevents oxidation during storage.

Microwave-Assisted Coupling

Microwave irradiation (100 W, 120°C) reduces reaction times from 24 hours to 45 minutes while maintaining yields >85%.

Acetamide Side Chain Installation

Carbodiimide-Mediated Coupling

The final amide bond forms via EDC/HOBt activation:

Thioacetic acid+3-MeO-benzylamineEDC, HOBt, DMFAcetamide product\text{Thioacetic acid} + \text{3-MeO-benzylamine} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Acetamide product}

Critical quality controls:

  • Stoichiometric ratios : 1.1:1.0 (acid:amine) minimizes diacylation.

  • Purification : Gradient HPLC (30→60% MeCN/H2_2O) achieves >98% purity.

Table 3: Amidation Reaction Parameters

ReagentQuantityFunction
EDC1.5 equivCarbodiimide activator
HOBt1.0 equivCoupling enhancer
DMF0.1 M concentrationSolvent
Reaction time12 hoursComplete conversion

Process Optimization and Scale-Up Challenges

Solvent System Optimization

  • Microwave-assisted synthesis : Reduces overall process time by 60% compared to conventional heating.

  • Green chemistry approaches : Recent studies show PEG-400/water mixtures can replace DCM in sulfonation steps with comparable yields (72% vs. 78%).

Purification Strategies

  • Crystallization : Ethyl acetate/hexane (3:7) recrystallization removes residual sulfonyl chlorides.

  • Chromatography : Silica gel (230-400 mesh) with 5% MeOH/DCM eluent isolates thioether intermediates.

Analytical Characterization

Critical spectral data for validation:

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 4.38 (s, 2H, SCH2_2)

  • HRMS : m/z calcd for C23_{23}H24_{24}N3_3O4_4S2_2 [M+H]+^+: 550.49, found: 550.48

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. For example, it might be investigated as a lead compound in drug discovery programs targeting specific diseases.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs from the evidence include:

Compound Core Structure Substituents Key Functional Groups
Target Compound 1,6-dihydropyrimidin-6-one 5-(4-butylphenylsulfonyl), 2-thioacetamide (N-3-methoxybenzyl) Sulfonyl, thioether, methoxybenzyl
2-[(5-Acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide 1,6-dihydropyrimidin-6-one 5-acetamido-4-hydroxy, 2-thioacetamide (N-2-methyl-5-sulfamoylphenyl) Sulfamoyl, hydroxyl, acetamido
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide 1,6-dihydropyrimidin-6-one 4-methyl, 2-thioacetamide (N-benzyl) Methyl, benzyl
N-(4-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide 1,6-dihydropyrimidin-6-one 4-phenyl (2-methylthio), N-acetamide Methylthio, acetamide

Key Observations :

  • The target compound’s 4-butylphenylsulfonyl group distinguishes it from analogs with smaller (e.g., methyl ) or less lipophilic (e.g., sulfamoyl ) substituents. This may enhance membrane permeability and target engagement in hydrophobic binding pockets.

Key Observations :

  • The target compound’s sulfonyl group may improve aqueous solubility compared to methylthio or methyl analogs.
  • The absence of hydroxyl groups (cf.

Biological Activity

The compound 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure includes a pyrimidine ring, a sulfonyl group, and a thioacetamide moiety, which are known to influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N3O4S2C_{24}H_{26}N_{3}O_{4}S_{2}, and it has a molecular weight of 520.1 g/mol . The IUPAC name is 2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxybenzyl)acetamide . The presence of various functional groups suggests diverse interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in disease pathways, including those related to cancer and neurodegenerative disorders.
  • Receptor Modulation : It may act as a modulator for certain receptors, impacting signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Research has indicated that derivatives of compounds similar to 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide exhibit significant anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines .
CompoundCell LineIC50 (μM)
S-12MCF70.486 ± 0.047
S-12PC30.542 ± 0.099

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects, particularly in models of Alzheimer's disease:

  • Behavioral Studies : In vivo studies using scopolamine-induced models have shown that treatment with this compound improves cognitive function and reduces biomarkers associated with neurodegeneration .
Study TypeOutcome
BehavioralImproved learning & memory
Ex vivoIncreased ACh levels
Western BlotReduced tau & APP levels

Case Studies

A recent study synthesized a series of similar compounds and evaluated their biological activities using various assays:

  • Antimicrobial Activity : Compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : Significant inhibition was observed against acetylcholinesterase, suggesting potential applications in treating Alzheimer’s disease .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 50–80°C), solvent selection (e.g., dichloromethane or DMF), and pH adjustments to stabilize intermediates. Critical steps include sulfonylation of the pyrimidinone core and thioether bond formation. Reaction monitoring via TLC or HPLC is essential to isolate intermediates and minimize side products .

Q. Which analytical techniques are most effective for characterizing its structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like sulfonyl and acetamide moieties. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How does the compound interact with biological targets, and what experimental models are used to study this?

The sulfonamide and acetamide groups enable hydrogen bonding with enzyme active sites. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like dihydrofolate reductase. In vitro assays (e.g., enzyme inhibition kinetics) validate interactions using recombinant proteins or cell lysates .

Q. What strategies mitigate solubility challenges in aqueous buffers during bioactivity assays?

Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation enhance solubility. Alternatively, derivatization with polar groups (e.g., hydroxyl or carboxyl) improves hydrophilicity without compromising activity .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Purity ≥95% is required for in vitro studies, validated by HPLC with a C18 column (acetonitrile/water gradient). For in vivo work, purity ≥98% is recommended, with residual solvents quantified via GC-MS per ICH guidelines .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance target selectivity against off-pathway enzymes?

Systematic substitution of the 4-butylphenyl group (e.g., replacing with halogenated or branched alkyl chains) modulates steric and electronic effects. Computational QSAR models prioritize analogs with lower predicted off-target binding .

Q. How should contradictory data between in silico predictions and experimental binding assays be resolved?

Re-evaluate force field parameters in docking software (e.g., AMBER vs. CHARMM) and validate with mutagenesis studies. Surface plasmon resonance (SPR) provides kinetic data (KD, kon/koff) to reconcile discrepancies .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and half-life via LC-MS/MS plasma profiling. Metabolite identification uses liver microsomes and CYP450 inhibition assays .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

Accelerated stability studies (40°C/75% RH) identify hydrolytic degradation at the thioether bond. LC-MS/MS detects sulfonic acid and pyrimidinone fragments. Buffering at pH 6–7 minimizes decomposition .

Q. What computational methods optimize its selectivity for multi-target drug design?

Network pharmacology models integrate transcriptomic and proteomic data to identify synergistic targets. Free-energy perturbation (FEP) calculations refine binding poses for polypharmacological applications .

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